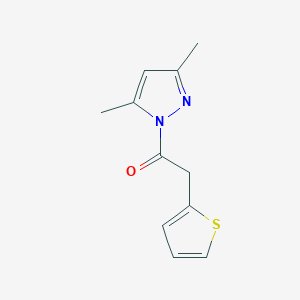![molecular formula C10H22Cl2N2O2 B2523149 Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride CAS No. 2445784-31-4](/img/structure/B2523149.png)
Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O2 and its molecular weight is 273.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Downstream Processing of Biologically Produced Chemicals
The review by Zhi-Long Xiu and A. Zeng (2008) on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the importance of efficient recovery and purification methods in the microbial production of chemicals. It suggests that separation technologies like aqueous two-phase extraction and pervaporation deserve further attention for improving yield, purity, and energy consumption in the production of similar compounds (Zhi-Long Xiu & A. Zeng, 2008).
Chemical Inhibitors and Pharmacology
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes by S. C. Khojasteh et al. (2011) provides insight into how certain chemical inhibitors can be used to understand drug metabolism and predict drug-drug interactions. This kind of research is crucial for developing safer pharmaceuticals and could be relevant for studying the metabolism of compounds like Methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride and its effects in the human body (S. C. Khojasteh et al., 2011).
Environmental and Health Impact Studies
The work by Camille Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens in aquatic environments, presenting a case for the importance of understanding the environmental and health impacts of chemical compounds. Similar studies could provide insights into the environmental behavior and potential health effects of this compound and its derivatives (Camille Haman et al., 2015).
Synthesis and Application of Chemical Compounds
J. Marco-Contelles (2023) summarized methods for the synthesis of 3-nitrooxypropanol, a methane mitigant, showcasing the ongoing research in developing efficient synthesis methods for small molecules with significant biological properties. This review illustrates the potential for developing synthesis pathways for complex molecules like this compound for various applications (J. Marco-Contelles, 2023).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[3-(methylamino)piperidin-1-yl]propanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-11-9-4-3-6-12(8-9)7-5-10(13)14-2;;/h9,11H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIFISZLZNWYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CCC(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide](/img/structure/B2523067.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)propionamide](/img/structure/B2523071.png)
![3-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2523072.png)



![2-(2-methoxyphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2523080.png)


![2-(1H-indol-3-yl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2523084.png)

![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)
![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2523089.png)
